REACTION_CXSMILES
|
[C:1](C1NC=CN=1)(C1NC=CN=1)=[S:2].[O:13]([C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH2:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[O:13]([C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[N:22]=[C:1]=[S:2])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
C(=S)(C=1NC=CN1)C=1NC=CN1
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)C1=C(C=CC=C1)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |